5-(3-(benzyloxy)-4-fluorophenyl)oxazole
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Overview
Description
Oxazoles are a type of heterocyclic compound that consist of a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Synthesis Analysis
The synthesis of oxazoles often involves the Van Leusen Oxazole Synthesis, which is a method for the synthesis of oxazoles from tosylmethyl isocyanides (TosMICs) and aldehydes . Other methods include direct arylation of oxazoles, which has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including direct arylation and alkenylation . The regioselectivity of these reactions can be controlled by the choice of solvent and the use of task-specific phosphine ligands .
Physical and Chemical Properties Analysis
Oxazoles are generally stable compounds. They are doubly unsaturated and have a boiling point of 69 °C . The specific physical and chemical properties of “5-(3-(benzyloxy)-4-fluorophenyl)oxazole” would depend on its exact molecular structure.
Mechanism of Action
Target of Action
5-(3-(benzyloxy)-4-fluorophenyl)oxazole is a derivative of the isoxazole family . Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . They have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .
Mode of Action
Isoxazoles are known to interact with various biological targets due to their heterocyclic aromatic structure . Benzoxazoles, which share a similar structure, are known to interact efficiently with biological targets due to their planar benzene ring and the 1-oxygen and 3-nitrogen of the oxazole moiety .
Biochemical Pathways
Isoxazoles and benzoxazoles, which share structural similarities with this compound, are known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Isoxazoles, which share structural similarities with this compound, are known for their stability and readily prepared nature, which could potentially impact their bioavailability .
Result of Action
Isoxazoles and benzoxazoles, which share structural similarities with this compound, are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The stability and readily prepared nature of isoxazoles could potentially suggest that they are relatively stable under various environmental conditions .
Safety and Hazards
Future Directions
Oxazole-based molecules are becoming a significant heterocyclic nucleus in medicinal chemistry due to their wide spectrum of biological activities . Researchers are continually synthesizing diverse oxazole derivatives to discover potential therapeutic agents . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicine .
Properties
IUPAC Name |
5-(4-fluoro-3-phenylmethoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-14-7-6-13(16-9-18-11-20-16)8-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWPXWMGJQSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CN=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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